Propisergide

Serotonin antagonism In vivo ED50 Methysergide comparator

Propisergide (N-methylergometrine) is the direct-acting active metabolite of methysergide, providing 4.6-fold higher oral bioavailability (~60% vs. 13%) and a 3.6-fold longer elimination half-life (223 min vs. 62 min). Its reduced vasoconstrictor efficacy (only 7% of 5-HT-induced contraction) makes it a safer reference compound for cardiovascular safety profiling. For consistent systemic exposure in preclinical studies, Propisergide is the superior choice over methysergide.

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
CAS No. 5793-04-4
Cat. No. B1628821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropisergide
CAS5793-04-4
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C
InChIInChI=1S/C20H25N3O2/c1-12(11-24)21-20(25)14-7-16-15-5-4-6-17-19(15)13(9-22(17)2)8-18(16)23(3)10-14/h4-7,9,12,14,18,24H,8,10-11H2,1-3H3,(H,21,25)/t12-,14+,18+/m0/s1
InChIKeyXUKAVPATXGYVKJ-WPKBUWHJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propisergide (CAS 5793-04-4): Ergot-Derived Serotonin Receptor Modulator — Procurement-Relevant Profile


Propisergide (INN; developmental code PML-946), also known as ergalgin, N-methylergometrine, or 1-methylergonovine, is a synthetic ergoline and lysergamide derivative. It functions as a serotonin (5-HT) receptor modulator, exhibiting antagonist properties at 5-HT2 receptors and α-adrenoceptor blocking activity [1]. Originally patented by Sandoz Ltd. as an antimigraine agent, Propisergide acts as a vasodilator and inhibits adrenaline-induced platelet aggregation [1][2]. Structurally, it is the 1-methyl derivative of ergometrine and a close analog of methylergonovine and methysergide; critically, it is the primary active metabolite of methysergide, produced via extensive first-pass metabolism in humans [3].

Why Propisergide Cannot Be Generically Substituted by In-Class Ergolines: Quantitative Differentiation Imperatives


In ergoline-based serotonin antagonism, subtle structural modifications produce divergent pharmacological, pharmacokinetic, and toxicological profiles that preclude therapeutic or experimental interchangeability. Propisergide (N-methylergometrine) is a singular entity: it shares a core ergoline scaffold with methysergide, ergometrine, and methylergonovine, yet it uniquely exists as the direct active metabolite of methysergide, bypassing variable first-pass metabolism [1]. Quantitative head-to-head data demonstrate that Propisergide differs from methysergide in 5-HT antagonism potency (ED50), receptor binding affinity (Ki), and systemic exposure parameters (half-life, bioavailability), and from ergometrine in vascular contractile activity [2][3][4]. These documented differences — not mere class-level assumptions — directly inform compound selection for migraine research, vascular pharmacology studies, and platelet aggregation assays [5].

Quantitative Differential Evidence for Propisergide (CAS 5793-04-4) vs. Closest Analogs


Serotonin (5-HT) Antagonism ED50 in Pregnant Mouse Placenta: Propisergide (PML-946) vs. Methysergide (UML-491)

In a direct head-to-head comparison using pregnant mice (17–19 days gestation), Propisergide (PML-946) exhibited a subcutaneous ED50 of 9 µg/kg for protection against 5-HT-induced placental infarction, while methysergide (UML-491) achieved an ED50 of 3.7 µg/kg, indicating that methysergide is approximately 2.43-fold more potent in this model [1]. These data provide a quantitative framework for selecting Propisergide when moderate 5-HT antagonism is desired.

Serotonin antagonism In vivo ED50 Methysergide comparator

In Vitro Displacement of [3H]-Serotonin and [3H]-LSD Binding: Propisergide (Ergalgin) vs. Methysergide

In rat caudate membrane preparations, Propisergide (ergalgin) displaced [3H]-serotonin with a Ki of 53.4 nM and [3H]-LSD with a Ki of 36.5 nM, compared to methysergide Ki values of 46.7 nM and 22.3 nM, respectively [1]. Propisergide thus shows 1.14-fold lower affinity for serotonin sites and 1.64-fold lower affinity for LSD-labeled sites, supporting its distinct binding profile.

Receptor binding affinity Radioligand displacement 5-HT receptor pharmacology

Pharmacokinetic Advantage: Oral Bioavailability and Elimination Half-Life of Propisergide (Methylergometrine) versus Methysergide

Methysergide undergoes extensive first-pass metabolism in humans, yielding an oral bioavailability of only 13% and a short elimination half-life of 62.0 ± 8.3 min [1]. Its primary metabolite, methylergometrine (Propisergide), achieves an AUC >10-fold higher than the parent drug and exhibits a markedly prolonged half-life of 223 ± 43 min after oral methysergide administration [1]. Direct administration of Propisergide, which has an oral bioavailability of approximately 60% [2], bypasses this metabolic activation step, providing more predictable and consistent systemic exposure.

Pharmacokinetics Oral bioavailability First-pass metabolism

Vascular Contractile Response in Rabbit Aorta: Reduced Vasoconstrictor Activity of Methylergometrine (Propisergide) vs. Ergometrine

In isolated rabbit aortic rings, methylergometrine (Propisergide) at 0.3 µmol/L elicited only 7% of the maximal 5-HT-induced contraction, whereas ergometrine required a higher concentration (1 µmol/L) to produce 14% contraction [1]. Methysergide did not produce any contraction in this preparation. This demonstrates that Propisergide possesses significantly lower intrinsic vasoconstrictor efficacy than ergometrine, an important safety consideration for compounds acting on the vasculature.

Vasoconstriction Coronary safety Ergot alkaloid profiling

Inhibition of Adrenaline-Induced Platelet Aggregation: Propisergide Preclinical Activity — Class-Level Comparative Evidence

Preclinical studies indicate that Propisergide inhibits adrenaline-induced aggregation of blood platelets, a property shared with methysergide and attributed to 5-HT2A receptor antagonism on platelet membranes [1]. While direct quantitative potency comparisons between Propisergide and methysergide are not available in the open literature, this activity is mechanistically relevant, as platelet hyperaggregability and serotonin release are implicated in migraine pathophysiology [2].

Platelet aggregation Antimigraine mechanism Serotonin–platelet axis

Optimal Application Scenarios for Propisergide (CAS 5793-04-4) in Scientific and Industrial Settings


Migraine Prophylaxis Research — Direct-Acting Antimigraine Agent with Predictable Pharmacokinetics

Propisergide serves as the direct-acting active species of methysergide, avoiding reliance on variable first-pass metabolism and offering 4.6-fold higher oral bioavailability (≈60% vs. 13%) and a 3.6-fold longer elimination half-life (223 min vs. 62 min) [1]. This makes it a superior candidate for preclinical migraine prophylaxis studies where consistent systemic exposure and reduced intra-subject variability are critical. Its moderate 5-HT antagonism potency (ED50 9 µg/kg s.c.) allows titration of serotonergic blockade without the profound receptor silencing observed with methysergide (ED50 3.7 µg/kg s.c.) [2].

Serotonin Receptor Pharmacology — Tool Compound for 5-HT2 Receptor Subtype Profiling

With a Ki of 53.4 nM at 5-HT sites and 36.5 nM at LSD-labeled sites in rat caudate membranes, Propisergide exhibits a distinct affinity profile relative to methysergide (Ki 46.7 nM and 22.3 nM, respectively) [3]. This differential binding, combined with its α-adrenoceptor blocking activity [4], makes Propisergide a valuable pharmacological tool for dissecting the contributions of 5-HT2A, 5-HT2B, and α-adrenergic receptor subtypes in complex tissue preparations, particularly when complete receptor blockade by methysergide is undesirable.

Cardiovascular Safety Assessment of Ergot Derivatives — Low Vasoconstrictor Liability

Propisergide (methylergometrine) produced only 7% of maximal 5-HT-induced contraction in rabbit aorta at 0.3 µM, compared to 14% contraction induced by ergometrine at a 3.3-fold higher concentration (1 µM) [5]. This markedly reduced vasoconstrictor efficacy translates into a lower risk of coronary vasospasm, positioning Propisergide as a safer reference compound for cardiovascular safety profiling of novel ergolines and antimigraine agents, where ergometrine's potent vasoconstriction often confounds interpretation.

Platelet Aggregation Studies — Elucidating the Serotonin–Platelet Axis in Migraine

The qualitatively documented inhibition of adrenaline-induced platelet aggregation by Propisergide [4] supports its use in ex vivo and in vitro platelet function assays aimed at understanding the role of serotonin in platelet hyperaggregability and migraine pathogenesis. When combined with its favorable pharmacokinetic profile, Propisergide becomes a logical choice for studies requiring sustained platelet 5-HT2A receptor antagonism without the metabolic complexity of methysergide.

Quote Request

Request a Quote for Propisergide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.